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acyl carrier protein II - 135343-52-1

acyl carrier protein II

Catalog Number: EVT-1521625
CAS Number: 135343-52-1
Molecular Formula: C33H47ClN4O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acyl carrier protein II is a vital component in the biosynthesis of fatty acids and polyketides, functioning as a substrate shuttle within multi-enzyme complexes. This protein facilitates the transfer of acyl groups during the synthesis of fatty acids and various natural products, playing a crucial role in metabolic pathways. Acyl carrier proteins are classified into two main types based on their structural organization: Type I and Type II. Type I acyl carrier proteins are typically found in animals and fungi, while Type II acyl carrier proteins are prevalent in bacteria, plants, and cyanobacteria. The latter is characterized by distinct proteins that form a complex rather than a single multidomain protein.

Source and Classification

Acyl carrier protein II is primarily sourced from microbial systems, particularly those involved in the production of polyketides. These proteins are encoded by biosynthetic gene clusters that orchestrate the assembly of complex molecules. The classification of acyl carrier proteins into Type I and Type II is based on their structural characteristics and the organisms in which they are found. Type II acyl carrier proteins, such as those involved in fatty acid synthesis, exhibit a highly conserved amino acid sequence at their acyl attachment site, which is critical for their function.

Synthesis Analysis

The synthesis of acyl carrier protein II involves several key steps:

  1. Gene Expression: The genes encoding acyl carrier proteins are expressed in host organisms, often utilizing recombinant DNA technology.
  2. Post-Translational Modification: Acyl carrier proteins undergo post-translational modifications where a phosphopantetheine arm derived from coenzyme A is attached to a serine residue on the protein. This modification is essential for the activation of the acyl carrier protein.
  3. Enzymatic Loading: The activated acyl carrier protein then interacts with various enzymes that facilitate the attachment of specific acyl groups, enabling substrate shuttling during fatty acid synthesis.

Technical details of these processes can vary significantly depending on the organism and specific metabolic pathway being studied.

Molecular Structure Analysis

Acyl carrier protein II typically exhibits a compact structure characterized by an alpha-helical arrangement. The molecular weight is approximately 18 kDa, and it contains eight alpha-helices that contribute to its stability and functionality. The phosphopantetheine arm extends from the protein's core, allowing it to interact dynamically with various enzymes during metabolic processes.

Structural Data

  • Molecular Weight: ~18 kDa
  • Structure: Eight alpha-helical domains
  • Post-Translational Modification: Phosphopantetheine arm attached to serine residue
Chemical Reactions Analysis

Acyl carrier proteins participate in several key reactions during fatty acid synthesis:

  1. Initiation: Acyl carrier proteins receive an acetyl group to form acetyl-acyl carrier protein.
  2. Elongation: Subsequent malonyl groups are added through a series of condensation reactions facilitated by fatty acid synthase enzymes.
  3. Termination: The elongation process culminates in hydrolysis or transfer to other lipid molecules via thioesterases or acyltransferases.

These reactions are critical for producing long-chain fatty acids and other lipid derivatives essential for cellular functions.

Mechanism of Action

The mechanism by which acyl carrier protein II operates involves several stages:

  • Substrate Binding: Acyl groups bind covalently to the terminal thiol group of the phosphopantetheine arm.
  • Shuttling Mechanism: The acyl carrier protein moves between different catalytic domains within the multienzyme complex, ensuring that intermediates are delivered accurately for further modification.
  • Conformational Changes: The flexibility of the phosphopantetheine arm allows for conformational changes that facilitate interaction with various enzyme partners during biosynthesis.

Data suggest that this movement is tightly regulated to maintain biosynthetic fidelity.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous solutions due to its hydrophilic regions.
  • Stability: Stable under physiological conditions but sensitive to extreme pH and temperature variations.

Chemical Properties

  • Reactivity: The thiol group on the phosphopantetheine arm is highly reactive, allowing it to form thioester bonds with acyl groups.
  • Interaction with Enzymes: Exhibits transient interactions with various enzymes involved in fatty acid metabolism.

Relevant data indicate that these properties are crucial for its role as a substrate shuttle in metabolic pathways.

Applications

Acyl carrier protein II has significant applications in scientific research:

  1. Metabolic Engineering: Understanding its function aids in engineering microbial strains for enhanced production of fatty acids and biofuels.
  2. Drug Development: Insights into its role in polyketide biosynthesis can lead to novel antibiotic compounds derived from natural products.
  3. Biochemical Studies: Acyl carrier proteins serve as models for studying enzyme-substrate interactions and metabolic regulation.

Research continues to explore innovative applications of acyl carrier proteins in biotechnology and pharmacology, highlighting their importance in both fundamental biology and applied sciences.

Structural Biology of Acyl Carrier Protein II

Primary Structure and Sequence Conservation

Core Motifs (e.g., GXDS, Phosphopantetheine Attachment Site)

The primary structure of ACP II is defined by rigorously conserved motifs critical for its activity and interactions. The most universally conserved feature is the phosphopantetheine attachment site, invariably a serine residue situated near the N-terminus of helix II. This serine serves as the covalent anchor point for the 4'-phosphopantetheine (Ppant) prosthetic group derived from coenzyme A, transforming the apo-ACP into its active holo form. Adjacent to this serine lies the GXDS motif (Glycine-X-Aspartate-Serine, where X is often a hydrophobic residue), recognized as a hallmark of carrier proteins across all domains of life [1] [4] [5]. The aspartate within this motif frequently participates in electrostatic interactions crucial for structural integrity and enzyme recognition. Beyond this motif, positions Gly35 (preceding the active serine) and Thr67 (involved in stabilizing the Ppant linker) exhibit high conservation. These residues form a molecular signature enabling ACP identification despite significant sequence divergence elsewhere [1] [8].

Comparative Sequence Analysis Across Species

Comparative analyses reveal remarkable diversification of ACP II sequences across different biological kingdoms and functional contexts. Phylogenetic studies classify ACPs into distinct families. For instance, the ThYme database delineates 16 ACP families (ACP1-ACP17, with ACP14 absent), where ACP1, ACP15, and ACP16 primarily encompass bacterial type II FAS ACPs [1]. Plant ACPs bifurcate into plastidial (cpACP: ACP1/2/3/4/5) and mitochondrial (mtACP: mtACP1/mtACP2/mtACP3) clades, originating from distinct endosymbiotic events occurring 85–98 and 45–57 million years ago, respectively [8]. Despite sequence divergence impacting enzyme specificity (e.g., Lactococcus lactis AcpA helix II incompatible with E. coli FAS enzymes [3]), the core four-helix bundle architecture and essential motifs remain strikingly preserved, underscoring their fundamental functional importance [6] [8].

Secondary and Tertiary Architecture

Four-Helix Bundle Topology

ACP II adopts a canonical four-helix bundle tertiary structure, comprising approximately 70-100 amino acid residues. This bundle consists of three predominantly parallel α-helices (helices I, II, and IV) intersected by a shorter, often crosswise, helix III [1] [4] [5]. Helix II, housing the conserved serine and GXDS motif, plays a pivotal role in interactions with partner enzymes, often via salt bridges between its acidic residues and arginine/lysine-rich patches ("positive patch") on the enzyme surface [3]. The bundle creates a central hydrophobic core and surface features essential for function. While the overall fold is conserved, variations exist: Helix III displays conformational flexibility, sometimes adopting a helix-loop equilibrium, and its presence and orientation can vary between ACP families [1] [5]. This topology generates a compact, highly soluble, acidic protein (pI ~4.1 for E. coli ACP) capable of dynamic interactions.

  • Figure: Schematic of ACP II Four-Helix Bundle: Depicting helices I-IV, the conserved serine (S) in helix II with attached phosphopantetheine (Ppant) and acyl chain, and the relative positions of the GXDS motif and key hydrophobic residues influencing substrate binding mode.

Conformational Dynamics in Apo, Holo, and Acylated States

ACP II exhibits significant conformational plasticity across its functional cycle. Apo-ACP lacks the prosthetic group and displays greater flexibility, particularly in loop regions and termini. Holo-ACP (carrying the Ppant arm but no acyl chain) shows stabilization of the loop between helices II and III, potentially priming the protein for substrate loading and interactions [5] [9]. The most dramatic dynamics occur upon acylation (Acyl-ACP). Molecular dynamics (MD) simulations reveal that the Ppant linker and attached acyl chain are highly mobile. Short-chain acyl groups (≤C10) readily transition from solvent-exposed states into a hydrophobic binding pocket or groove, stabilized by residues like Thr39 and Glu60 (E. coli numbering) forming hydrogen bonds with the linker [5] [9]. The protein backbone, particularly the loop between helices II and III and the orientation of helix III itself, undergoes subtle but functionally important shifts depending on the identity (chain length, saturation, functional groups) of the bound acyl moiety [1] [5] [8]. These dynamics are crucial for presenting the substrate correctly to diverse enzymatic partners.

Table 2: Conformational States of ACP II

StateKey Structural FeaturesFunctional Significance
ApoLacks Ppant; High flexibility in loops/termini; Less defined hydrophobic core.Inactive state; Requires modification by PPTase.
Holo (Ppant-ACP)Ppant attached to Ser; Stabilized II-III loop; Flexible Ppant arm solvent-exposed.Active carrier; Ready for acyl group loading by AT.
Acyl-ACPAcyl chain covalently bound; Chain sequestered (tunnel/groove); Conformation depends on chain.Active substrate delivery; Sequestration protects chain; Conformation signals chain identity to partner enzymes.

Structural Determinants of Substrate Binding

Surface Groove vs. Solvent-Excluded Tunnel Formation

A defining structural feature of ACP II is its mechanism for sequestering the hydrophobic acyl chain attached to its Ppant arm. Two primary binding modes are observed, dictated by specific structural elements:

  • Solvent-Excluded Tunnel: Characteristic of many type II FAS ACPs (e.g., E. coli AcpP). The acyl chain inserts into a narrow, hydrophobic tunnel running parallel between helices II and IV, deeply buried within the core. This tunnel effectively shields the chain from the aqueous environment, minimizing hydrolysis and potentially influencing chain length specificity [4] [5] [9]. MD simulations show the tunnel optimally accommodates chains like octanoyl (C8) but can adjust for longer chains like decanoyl (C10) [9].
  • Surface Groove: Observed in type II PKS ACPs (e.g., Actinorhodin ACP from S. coelicolor) and trans-AT type I PKS ACPs (e.g., MmpA ACP2/ACP3). Here, the acyl chain resides in a shallow, hydrophobic groove on the protein surface, typically formed between helices II and III. Polar groups on the acyl chain often remain solvent-exposed, forming hydrogen bonds with water [4] [5] [7]. This groove is more accessible and may facilitate interactions with the diverse tailoring enzymes in PKS pathways.
  • Figure: Substrate Binding Modes in ACP II: Contrasting the deeply buried acyl chain within the solvent-excluded tunnel (left, e.g., E. coli FAS ACP) versus the chain bound in a surface groove with solvent exposure (right, e.g., Actinorhodin PKS ACP or MmpA ACP3). Highlight key helices and residues defining each cavity.

Role of Hydrophobic Residues in Helix III and GXDS Motif

The distinction between tunnel and groove binding is primarily governed by the size and nature of hydrophobic residues near the Ppant attachment site, particularly within the GXDS motif and helix III.

  • GXDS Motif: The residue at the 'X' position in GXDS is critical. Type II FAS ACPs forming tunnels typically possess a small residue (Alanine) at this position (e.g., E. coli AcpP: G-D-S). This small size allows closer packing of helices II and IV, facilitating tunnel formation. In contrast, ACPs forming surface grooves often have bulky hydrophobic residues (Valine, Isoleucine) at 'X' (e.g., MmpA ACP3: G-V-D-S), sterically hindering deep burial and promoting groove formation [4] [5].
  • Helix III Residues: Residues on the inward-facing surface of helix III significantly impact substrate sequestration. Tunnel-forming ACPs feature smaller residues (e.g., Alanine) at key positions along helix III. Groove-forming ACPs possess larger hydrophobic residues (e.g., Leucine, Tryptophan) at equivalent positions. For instance, MmpA ACP3 (groove) has Leu36, Trp44, and Ile61. Mutating these bulky residues in ACP3 (L36A, W44L, I61A) transforms the binding mode into a deep tunnel capable of fully burying saturated acyl chains [4] [5]. Conversely, introducing bulky residues into tunnel-forming ACPs like E. coli AcpP can disrupt the tunnel and favor groove-like binding [4] [5].

This delicate balance of side-chain volume dictates the architecture of the substrate binding cavity, directly influencing how the acyl chain is presented to partner enzymes and consequently, pathway specificity and efficiency.

Table 3: Residue Determinants of ACP II Substrate Binding Mode

Structural ElementTunnel-Forming ACPs (e.g., E. coli FAS ACP)Groove-Forming ACPs (e.g., MmpA ACP3, Actinorhodin ACP)Effect of Mutation
GXDS 'X' ResidueSmall (Alanine)Bulky Hydrophobic (Valine, Isoleucine)Bulky in tunnel ACP → Disrupted tunnel, shallower binding. Small in groove ACP → Facilitates deeper burial.
Key Helix III ResiduesSmaller residues (e.g., Ala)Bulky Hydrophobic (e.g., Leu36, Trp44, Ile61 in ACP3)Mutating bulky to small in groove ACP (e.g., L36A/W44L/I61A) → Forms deep tunnel. Mutating small to bulky in tunnel ACP → Disrupts tunnel, promotes surface groove.
Dominant Binding ModeDeep, solvent-excluded tunnel between HII/HIVShallow surface groove between HII/HIIIMutations can switch binding mode.

Table 1: Major ACP II Families and Functional Associations [1]

FamilyPrimary ProducersTypeKey Functional RoleRepresentative End Products
ACP1Bacteria, Archaea, EukaryaFreestandingType II Fatty Acid Synthesis (FAS)Fatty Acids, Bacterial Long-chain Fatty Acids
ACP4BacteriaFreestandingPolyketide SynthesisBacillaene
ACP5BacteriaFreestandingPolyketide SynthesisActinorhodin, Frenolicin, Oxytetracycline
ACP6BacteriaPKS DomainPolyketide Synthesis (Complex Lipids)Mycocerosic Acid, Phthioceranic Acids
ACP10Bacteria, EukaryaACP/PCP DomainPKS/NRPS Hybrid SystemsSurfactin, Erythronolide, Gramicidin, Ferrichrome
ACP12BacteriaNRPS DomainSiderophore Synthesis (Enterobactin)Enterobactin, Mycobactins
ACP15BacteriaFreestandingMalonate Decarboxylase-associatedAcetate
ACP16BacteriaFreestandingCitrate Lyase-associatedAcetyl-CoA

Properties

CAS Number

135343-52-1

Product Name

acyl carrier protein II

Molecular Formula

C33H47ClN4O3

Synonyms

acyl carrier protein II

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